4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with benzylthio and chlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a benzylthiol reagent.
Introduction of the chlorophenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions using chlorophenyl precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.
Biology: It may serve as a probe for studying biological pathways and interactions.
Material Science: Its unique structure can be exploited in the design of new materials with specific electronic or optical properties.
Industry: It can be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine depends on its specific application:
Medicinal Chemistry: It may act as an inhibitor of specific enzymes or receptors, binding to their active sites and blocking their activity.
Biology: It can interact with proteins or nucleic acids, affecting their function and regulation.
Material Science: Its electronic properties can influence the behavior of materials in which it is incorporated.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar core structure but with different substituents.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a different arrangement of nitrogen atoms.
Benzylthio-substituted pyrazoles: Compounds with similar substituents but different core structures.
Uniqueness
4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine is unique due to its specific combination of substituents and core structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by its chemical structure, which features a pyrazolo[1,5-a]pyrazine core substituted with benzylthio and chlorophenyl groups. This unique structure is believed to contribute to its diverse biological activities.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo compounds exhibit notable anti-inflammatory effects. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition of COX-1 and COX-2 leads to a reduction in prostaglandin E2 (PGE2) production, a key mediator of inflammation .
Table 1: Inhibitory Effects on COX Enzymes
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | TBD | COX-1/COX-2 |
Celecoxib | 0.25 | COX-2 |
Diclofenac | 0.74 | COX-1 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Preliminary studies suggest that this compound exhibits cytotoxicity against human cancer cells, including breast adenocarcinoma (MCF-7) and chronic myeloid leukemia (K562). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | TBD | Apoptosis induction |
K562 | TBD | Cell cycle arrest |
Structure-Activity Relationships (SAR)
The SAR analysis of pyrazolo compounds indicates that the presence of specific substituents significantly influences their biological activity. For example, the introduction of electron-withdrawing groups such as chlorine enhances the compound's potency against cancer cells by improving binding affinity to target proteins .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo derivatives in clinical settings. One study demonstrated that a series of pyrazolo compounds showed promising results in inhibiting tumor growth in animal models, suggesting potential for further development as therapeutic agents .
Properties
IUPAC Name |
4-benzylsulfanyl-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3S/c20-16-8-4-7-15(11-16)17-12-18-19(21-9-10-23(18)22-17)24-13-14-5-2-1-3-6-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEDBSXFGYOVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.